molecular formula C13H14N2O4 B1335245 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide CAS No. 98516-73-5

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide

Cat. No. B1335245
CAS RN: 98516-73-5
M. Wt: 262.26 g/mol
InChI Key: QAFWDHVUVKEUMK-UHFFFAOYSA-N
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Description

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide also has antioxidant properties, which help to protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has also been found to decrease the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This may have implications for the treatment of Alzheimer's disease. Additionally, 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One advantage of using 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its potential as a therapeutic agent for various diseases. Its antioxidant and anticancer properties make it a promising candidate for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research could be the development of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction could be the investigation of its potential as a neuroprotective agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide involves the reaction of 4-methyl-7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with L-serine methyl ester hydrochloride in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide.

Scientific Research Applications

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its antioxidant, anticancer, and neuroprotective properties. In addition, 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been investigated for its ability to inhibit the activity of certain enzymes and for its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFWDHVUVKEUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide

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